molecular formula C17H12ClN3O2S B2370316 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine CAS No. 896053-03-5

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine

Cat. No.: B2370316
CAS No.: 896053-03-5
M. Wt: 357.81
InChI Key: ABPUWDZCWFWEPX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a chlorophenyl group at the 3-position and a nitrobenzylthio group at the 6-position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine and 4-nitrobenzyl chloride.

    Formation of Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving the condensation of 4-chlorophenylhydrazine with a suitable dicarbonyl compound.

    Thioether Formation: The nitrobenzylthio group is introduced by reacting the pyridazine intermediate with 4-nitrobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Sulfoxides, sulfones.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio)-4(3H)-quinazolinone: Similar structure with a quinazolinone ring instead of a pyridazine ring.

    3-(4-Chlorophenyl)-5-((4-nitrobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole: Contains a triazole ring and a p-tolyl group.

Uniqueness

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is unique due to its specific combination of a pyridazine ring with chlorophenyl and nitrobenzylthio substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is a compound belonging to the pyridazine family, characterized by its unique structural features, including a chlorophenyl group and a nitrobenzylthio moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its anticancer and antimicrobial properties. The following sections provide detailed insights into these activities based on recent studies.

Anticancer Activity

Research has shown that pyridazine derivatives, including this compound, exhibit significant anticancer properties. A study focusing on a series of 3,6-disubstituted pyridazines demonstrated their efficacy against various human cancer cell lines, including T-47D (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis and alter cell cycle progression. Specifically, the compound was found to significantly increase the population of cells in the G2/M phase and sub-G1 phase, indicating its role in triggering apoptosis (Table 1).

Cell Line IC50 (nM) G2/M Phase Increase Sub-G1 Phase Increase
T-47D20.12.7-fold13.8-fold
MDA-MB-23143.84.1-fold18.9-fold

Table 1: Effects of this compound on cell cycle distribution in breast cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. The presence of the nitro group is believed to enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridazine derivatives:

  • In Vitro Studies : A study evaluated various pyridazine derivatives for their cytotoxic effects against multiple cancer cell lines. The most potent compounds were selected based on their IC50 values and further analyzed for their mechanism of action through flow cytometry assays .
  • In Silico Studies : Molecular docking studies suggested that CDK2 may be a target for these compounds, indicating that they could inhibit key enzymes involved in cell cycle regulation .
  • Structure-Activity Relationship (SAR) : Research indicated that modifications on the pyridazine ring significantly affect biological activity. For instance, alterations in substituents can lead to enhanced or diminished anticancer effects .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S/c18-14-5-3-13(4-6-14)16-9-10-17(20-19-16)24-11-12-1-7-15(8-2-12)21(22)23/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPUWDZCWFWEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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